2-{3-[(4-BROMOPHENOXY)METHYL]BENZOYL}-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE
Overview
Description
2-{3-[(4-Bromophenoxy)methyl]benzoyl}-N-[3-(4-morpholinyl)propyl]hydrazinecarbothioamide is a complex organic compound with a unique structure that includes a bromophenoxy group, a benzoyl group, and a morpholinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-BROMOPHENOXY)METHYL]BENZOYL}-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps. One common approach is to start with the bromination of a benzene derivative to introduce the bromophenoxy group. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) . The next step involves the formation of the benzoyl group through Friedel-Crafts acylation, using an acyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(4-Bromophenoxy)methyl]benzoyl}-N-[3-(4-morpholinyl)propyl]hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenoxy group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{3-[(4-Bromophenoxy)methyl]benzoyl}-N-[3-(4-morpholinyl)propyl]hydrazinecarbothioamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-{3-[(4-BROMOPHENOXY)METHYL]BENZOYL}-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The bromophenoxy group can participate in halogen bonding, while the morpholinyl group can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{3-[(4-Bromophenoxy)methyl]benzoyl}-N-[3-(diethylamino)propyl]hydrazinecarbothioamide
- 4-[2-(3-Bromophenoxy)ethoxy]-3-methoxybenzaldehyde
- Benzamide, N-(4-bromophenyl)-3-methoxy-
Uniqueness
The uniqueness of 2-{3-[(4-BROMOPHENOXY)METHYL]BENZOYL}-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholinyl group, in particular, enhances its potential for biological interactions and therapeutic applications.
Properties
IUPAC Name |
1-[[3-[(4-bromophenoxy)methyl]benzoyl]amino]-3-(3-morpholin-4-ylpropyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27BrN4O3S/c23-19-5-7-20(8-6-19)30-16-17-3-1-4-18(15-17)21(28)25-26-22(31)24-9-2-10-27-11-13-29-14-12-27/h1,3-8,15H,2,9-14,16H2,(H,25,28)(H2,24,26,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVRAXIUBUFRTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=S)NNC(=O)C2=CC=CC(=C2)COC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27BrN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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